REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7]O)=[O:6]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([OH:7])=[O:6]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Compounds of Formula Ib, where R=SOCH(R2)A can be prepared from the appropriate compounds of Formula Ia wherein R=
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Type
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CUSTOM
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Details
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The reaction
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Type
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TEMPERATURE
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Details
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to reflux for 12-24 hours
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Duration
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18 (± 6) h
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Name
|
|
Type
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product
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Smiles
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ClC=1C=C(C(=O)O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |